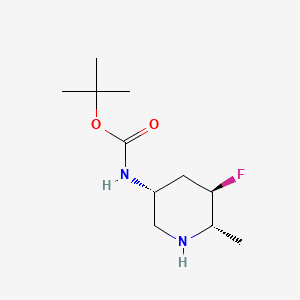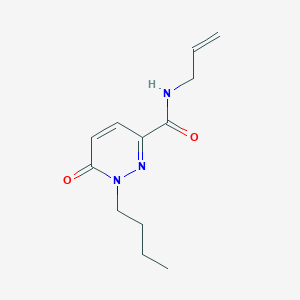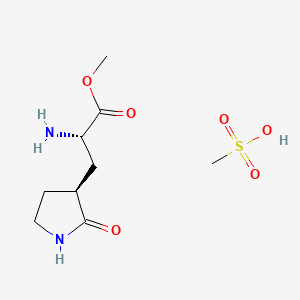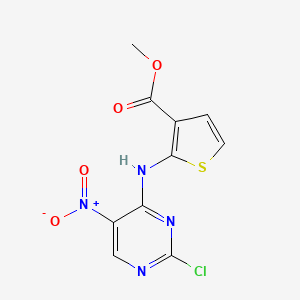
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves several steps. One common method includes the condensation reaction of thiophene derivatives with pyrimidine compounds under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)amino)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Propiedades
Fórmula molecular |
C10H7ClN4O4S |
|---|---|
Peso molecular |
314.71 g/mol |
Nombre IUPAC |
methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C10H7ClN4O4S/c1-19-9(16)5-2-3-20-8(5)13-7-6(15(17)18)4-12-10(11)14-7/h2-4H,1H3,(H,12,13,14) |
Clave InChI |
BTKNPAWAMPHVDE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(SC=C1)NC2=NC(=NC=C2[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



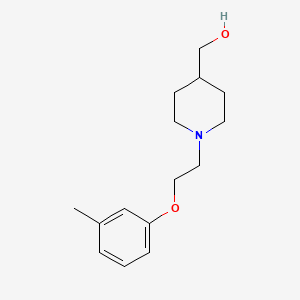
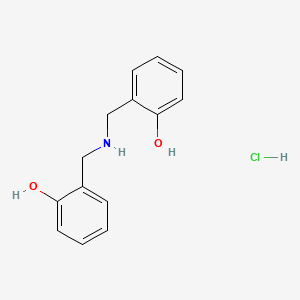
![N-[[2,6-diacetamido-8-(benzoylhydrazinylidene)triazolo[4,5-f]benzotriazol-4-ylidene]amino]benzamide](/img/structure/B14909861.png)
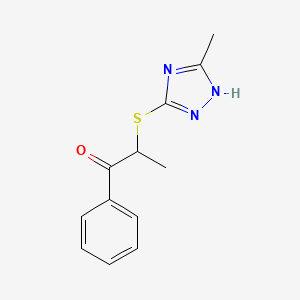
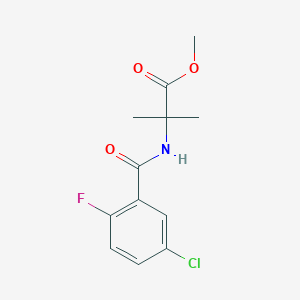
![4-(5-Fluorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14909883.png)

![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
